molecular formula C7H8LiN3O2 B2503102 Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate CAS No. 2377035-25-9

Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate

Cat. No.: B2503102
CAS No.: 2377035-25-9
M. Wt: 173.1
InChI Key: IWBWDSZTPAIDEI-UHFFFAOYSA-M
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Description

Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate is a compound that features a lithium ion coordinated to a cyclopropane carboxylate group, which is further substituted with a 5-methyl-1H-1,2,4-triazol-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate typically involves the reaction of 2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylic acid with a lithium base, such as lithium hydroxide or lithium carbonate, under controlled conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Lithium 2-(5-methyl-1H-1,2,4-triazol-1-yl)acetate
  • Lithium 2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate

Uniqueness

Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the cyclopropane ring and the triazole moiety enhances its stability and reactivity compared to similar compounds.

Biological Activity

Lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate, with a molecular formula of C7H8LiN3O2 and a molecular weight of 173.1 g/mol, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Structural Characteristics

The compound is characterized by a cyclopropane ring fused with a triazole moiety. The presence of the triazole ring is particularly noteworthy as it is associated with various biological activities, including antifungal, antibacterial, and anticancer properties. The structural formula can be represented as follows:

PropertyValue
Molecular FormulaC7H8LiN3O2
Molecular Weight173.1 g/mol
IUPAC NameLithium; (1R,2R)-2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate
CAS Number2402789-79-9

Research indicates that compounds containing triazole rings can modulate various biological pathways through enzyme inhibition or receptor interaction. Specifically, this compound may exert its effects via:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can be beneficial in cancer therapy.
  • Receptor Modulation : Interaction with specific receptors may alter cellular signaling pathways, impacting cell proliferation and survival.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For instance:

  • Inhibition of Lactate Dehydrogenase (LDH) : Compounds similar to this compound have been shown to inhibit LDH activity in cancer cells. LDH plays a crucial role in the metabolic adaptation of cancer cells to hypoxic conditions. Inhibition of this enzyme could lead to reduced lactate production and impaired tumor growth .

Antimicrobial Properties

The triazole ring is well-known for its antifungal properties. Research indicates that derivatives can exhibit significant activity against various fungal pathogens by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes.

Study on Enzyme Inhibition

A study conducted on a series of triazole-based compounds demonstrated that this compound exhibited low nanomolar inhibition against LDHA and LDHB enzymes. This suggests a promising avenue for developing novel anticancer therapies targeting glycolytic pathways .

Structure-Activity Relationship (SAR)

Research into the structure–activity relationships of similar compounds has shown that modifications on the triazole ring significantly affect biological activity. This insight can guide future synthetic efforts to enhance efficacy while minimizing toxicity.

Properties

IUPAC Name

lithium;2-(5-methyl-1H-1,2,4-triazol-3-yl)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2.Li/c1-3-8-6(10-9-3)4-2-5(4)7(11)12;/h4-5H,2H2,1H3,(H,11,12)(H,8,9,10);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWBWDSZTPAIDEI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=NC(=NN1)C2CC2C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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